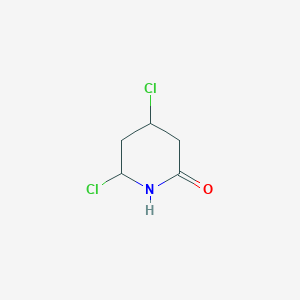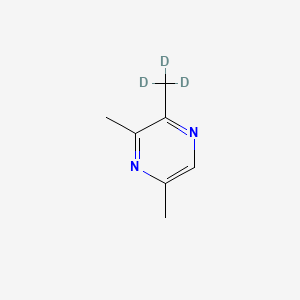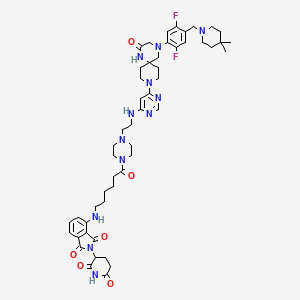
PROTAC METTL3-14 degrader 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC METTL3-14 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the METTL3-METTL14 complex. This complex is responsible for catalyzing the methylation of adenine N6 (m6A) in RNA, a modification that plays a crucial role in gene expression and cell homeostasis. The degradation of the METTL3-METTL14 complex has shown promise as a therapeutic strategy for treating acute myeloid leukemia (AML) and other cancers .
准备方法
The synthesis of PROTAC METTL3-14 degrader 1 involves the use of a potent and selective small-molecule inhibitor known as UZH2. The optimization of the linker starts from a desfluoro precursor of UZH2, which is more efficient to synthesize. The first nine PROTAC molecules feature PEG- or alkyl-based linkers, but only the latter show cell penetration. A total of 26 PROTACs based on UZH2 and alkyl linkers of different lengths and rigidity were synthesized .
化学反应分析
PROTAC METTL3-14 degrader 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PROTAC METTL3-14 degrader 1 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of the METTL3-METTL14 complex.
Biology: It is used to investigate the biological functions of the METTL3-METTL14 complex and its role in gene expression and cell homeostasis.
Medicine: It is being explored as a potential therapeutic agent for treating AML and other cancers by selectively degrading the METTL3-METTL14 complex.
作用机制
PROTAC METTL3-14 degrader 1 exerts its effects by recruiting the METTL3-METTL14 complex to an E3 ubiquitin ligase, which tags the complex for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein (METTL3-METTL14), and the E3 ubiquitin ligase. The degradation of the METTL3-METTL14 complex leads to a reduction in m6A modification and the proliferation of AML cells, promoting apoptosis .
相似化合物的比较
PROTAC METTL3-14 degrader 1 is unique in its ability to selectively degrade the METTL3-METTL14 complex. Similar compounds include:
UZH2: A potent and selective small-molecule inhibitor of the METTL3-METTL14 complex.
WD6305: Another PROTAC degrader that effectively and selectively abolishes the METTL3-METTL14 complex
This compound stands out due to its optimized linker design, which enhances cell penetration and degradation efficiency .
属性
分子式 |
C51H66F2N12O6 |
|---|---|
分子量 |
981.1 g/mol |
IUPAC 名称 |
4-[[6-[4-[2-[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]ethyl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C51H66F2N12O6/c1-50(2)12-18-61(19-13-50)30-34-27-37(53)40(28-36(34)52)64-31-44(67)59-51(32-64)14-20-62(21-15-51)42-29-41(56-33-57-42)55-17-22-60-23-25-63(26-24-60)45(68)9-4-3-5-16-54-38-8-6-7-35-46(38)49(71)65(48(35)70)39-10-11-43(66)58-47(39)69/h6-8,27-29,33,39,54H,3-5,9-26,30-32H2,1-2H3,(H,59,67)(H,55,56,57)(H,58,66,69) |
InChI 键 |
JOGQMYZIGVVNLA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NCCN6CCN(CC6)C(=O)CCCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


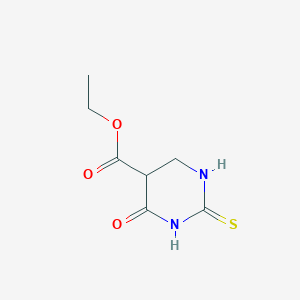
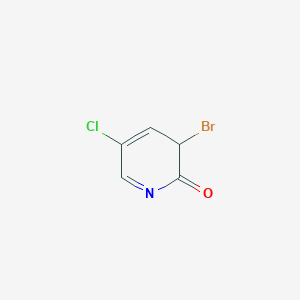
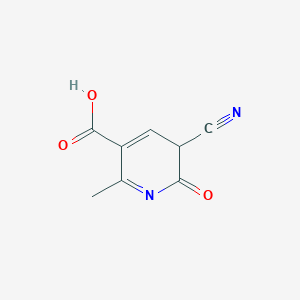
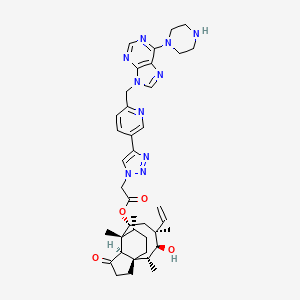
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
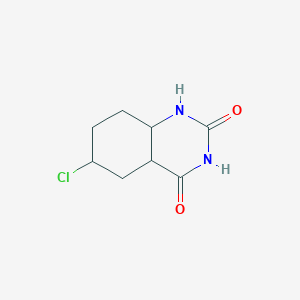

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
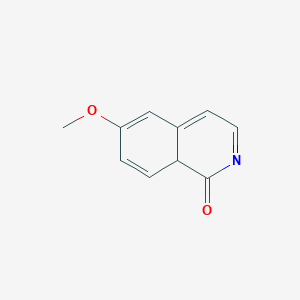

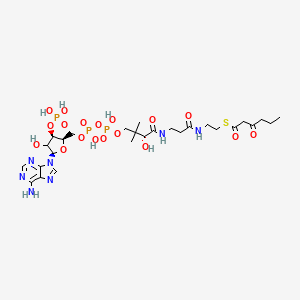
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
